1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one
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Overview
Description
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one is a complex organic compound that features a quinoline moiety linked to a piperidinone structure via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one typically involves multiple steps, starting with the preparation of the quinoline and piperidinone intermediates. One common method involves the sulfonylation of 3,4-dihydroquinoline followed by coupling with a piperidinone derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfides .
Scientific Research Applications
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, while the sulfonyl group may interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-quinolin-2-one: Shares the quinoline core but lacks the sulfonyl and piperidinone groups.
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone: Similar quinoline structure with different functional groups
Uniqueness
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one is unique due to its combination of a quinoline moiety, a sulfonyl group, and a piperidinone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20-9-3-4-14-21(20)17-10-12-18(13-11-17)26(24,25)22-15-5-7-16-6-1-2-8-19(16)22/h1-2,6,8,10-13H,3-5,7,9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEJTSUJOKRAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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